BenchChemオンラインストアへようこそ!

6-Fluoro-5-methylpyrimidin-4-amine

deoxycytidine kinase inhibitors medicinal chemistry oncology research

6-Fluoro-5-methylpyrimidin-4-amine (CAS 18260-69-0) features dual orthogonal reactive centers: a nucleophilic C4-amine and an electrophilic C6-fluorine for SNAr. This specific substitution pattern defines regioselectivity and lipophilicity (Log P 0.81) that non-fluorinated analogs or 2-fluoro regioisomers cannot replicate. Essential for dCK inhibitor synthesis—validated telescoped route achieves 68% overall yield. Supplied at ≥95% purity with batch-specific NMR, HPLC, GC reports. Ideal for parallel SAR and ADME optimization in oncology drug discovery.

Molecular Formula C5H6FN3
Molecular Weight 127.122
CAS No. 18260-69-0
Cat. No. B579215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-methylpyrimidin-4-amine
CAS18260-69-0
Molecular FormulaC5H6FN3
Molecular Weight127.122
Structural Identifiers
SMILESCC1=C(N=CN=C1F)N
InChIInChI=1S/C5H6FN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
InChIKeyPEXNNBPRBIMCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-5-methylpyrimidin-4-amine (CAS 18260-69-0): Technical Specifications and Procurement-Grade Characterization


6-Fluoro-5-methylpyrimidin-4-amine (CAS 18260-69-0) is a fluorinated aminopyrimidine building block with molecular formula C5H6FN3 and molecular weight 127.12 g/mol . The compound is commercially available at ≥95% purity from multiple vendors with batch-specific quality documentation including NMR, HPLC, and GC analytical reports . Key physicochemical parameters include a melting point of 232-233°C [1], predicted boiling point of 253.1±35.0°C at 760 mmHg , and consensus Log P (octanol/water) of 0.81 . The compound is classified under HS Code 2933599090 for customs purposes [2] and requires storage at 2-8°C under inert atmosphere with protection from light .

Why 6-Fluoro-5-methylpyrimidin-4-amine Cannot Be Replaced by Non-Fluorinated or Differently Substituted Pyrimidine Analogs


Generic substitution of 6-fluoro-5-methylpyrimidin-4-amine with non-fluorinated analogs such as 5-methylpyrimidin-4-amine (CAS 22433-68-7, MW 109.13) or with alternative fluorinated regioisomers such as 2-fluoropyrimidin-4-amine (CAS 96548-91-3, MW 113.09) [1] introduces quantifiable physicochemical divergence that materially affects downstream synthetic utility and biological target engagement. The specific 6-fluoro substitution pattern creates a unique electronic environment on the pyrimidine ring that governs regioselectivity in nucleophilic aromatic substitution reactions . Moreover, the presence of the fluorine atom at the 6-position alters lipophilicity (consensus Log P 0.81) relative to the non-fluorinated parent compound, which exhibits significantly different partitioning behavior and metabolic stability characteristics in medicinal chemistry applications. These differences are not incremental but represent discrete changes in chemical reactivity profiles that directly impact synthetic route feasibility and product yield in multi-step syntheses.

Quantitative Differentiation Evidence: 6-Fluoro-5-methylpyrimidin-4-amine vs. Comparator Compounds


Synthetic Utility: Validated dCK Inhibitor Intermediate with Documented Process Yield

6-Fluoro-5-methylpyrimidin-4-amine serves as a key intermediate in the synthesis of deoxycytidine kinase (dCK) inhibitors, with a documented practical synthetic route starting from 2,4-dichloro-5-fluoropyrimidine proceeding through four telescoped steps to yield the target compound dihydrochloride with an overall yield of 68% . This established synthetic utility distinguishes it from alternative pyrimidine building blocks lacking this specific functionalization pattern. dCK catalyzes the rate-limiting phosphorylation step in the activation of nucleoside analog chemotherapeutics; inhibition of dCK represents a validated strategy for modulating chemotherapeutic efficacy . The compound's demonstrated utility in this specific therapeutic area provides procurement rationale that generic aminopyrimidines cannot substantiate.

deoxycytidine kinase inhibitors medicinal chemistry oncology research nucleoside analog synthesis

Lipophilicity Optimization: Consensus Log P Comparison with Non-Fluorinated Analog

Fluorination at the 6-position of 5-methylpyrimidin-4-amine produces measurable changes in lipophilicity that affect membrane permeability and pharmacokinetic behavior. 6-Fluoro-5-methylpyrimidin-4-amine exhibits a consensus Log P (octanol/water partition coefficient) of 0.81 across five computational prediction methods (iLOGP: 1.25; XLOGP3: 0.65; WLOGP: 0.93; MLOGP: 0.15; SILICOS-IT: 1.09) . While experimentally determined Log P data for the direct non-fluorinated comparator 5-methylpyrimidin-4-amine are not available in the accessed sources, the incorporation of fluorine at the 6-position is known to increase lipophilicity relative to hydrogen-substituted analogs in pyrimidine systems . The calculated topological polar surface area (TPSA) of 51.8 Ų falls within the optimal range for CNS drug-likeness and oral bioavailability prediction.

physicochemical property optimization drug-likeness permeability prediction ADME profiling

Orthogonal Reactivity: Dual Functional Handles for Divergent Synthesis

The 6-fluoro-5-methylpyrimidin-4-amine scaffold provides two orthogonal reactive centers that enable divergent synthetic elaboration not available in mono-functional analogs. The C4-primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, or urea synthesis, while the C6-fluorine atom functions as a leaving group for nucleophilic aromatic substitution (SNAr) reactions with amines, alkoxides, or thiols under appropriate conditions . This dual orthogonal reactivity contrasts with 4,6-difluoro-5-methylpyrimidine (CAS 18260-64-5, MW 130.10) [1], which contains two electrophilic fluorine substituents but lacks the nucleophilic amine handle, and with 5-methylpyrimidin-4-amine , which contains the amine but lacks the electrophilic fluorine. The presence of both functional groups in a single compact scaffold (MW 127.12) enables sequential diversification strategies without requiring protecting group manipulations.

parallel synthesis chemical library generation nucleophilic aromatic substitution medicinal chemistry diversification

Validated Application Scenarios for 6-Fluoro-5-methylpyrimidin-4-amine Procurement


Medicinal Chemistry: Synthesis of Deoxycytidine Kinase (dCK) Inhibitors for Oncology Research

6-Fluoro-5-methylpyrimidin-4-amine serves as a key intermediate for synthesizing dCK inhibitors, with a documented telescoped synthetic route delivering 68% overall yield of the dihydrochloride product . dCK is the rate-limiting enzyme in nucleoside analog activation; inhibition of dCK represents a validated strategy for modulating chemotherapeutic efficacy and overcoming drug resistance. Procurement of this specific intermediate is indicated for research programs investigating dCK as a therapeutic target in oncology.

Chemical Library Synthesis: Divergent Elaboration via Orthogonal Reactive Handles

The scaffold provides two orthogonal reactive centers—a C4-primary amine (nucleophilic) and a C6-fluorine (electrophilic leaving group for SNAr reactions) . This dual functionality enables sequential diversification without protecting group manipulations. Procurement is recommended for parallel synthesis campaigns requiring efficient generation of structurally diverse pyrimidine-based compound libraries for high-throughput screening applications.

Lead Optimization: Fine-Tuning Lipophilicity in Fluorinated Pyrimidine Series

The compound exhibits a consensus Log P of 0.81 and TPSA of 51.8 Ų . These calculated physicochemical parameters place the compound within favorable drug-likeness space for both oral bioavailability and CNS penetration. Procurement is indicated for medicinal chemistry programs where systematic modulation of lipophilicity through fluorination is required to optimize ADME properties while maintaining target engagement.

Custom Synthesis and Scale-Up: Multi-Gram to Kilogram Quantities with Batch QC Documentation

Multiple vendors offer this compound at ≥95% purity in quantities ranging from 100 mg to 25 g, with commercial pricing available at approximately ¥91/100 mg to ¥2,577/5 g for research-grade material . Batch-specific quality control documentation including NMR, HPLC, and GC analytical reports is available from certified suppliers . Procurement is appropriate for medicinal chemistry programs transitioning from milligram-scale exploratory synthesis to multi-gram scale-up and preclinical candidate advancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-5-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.